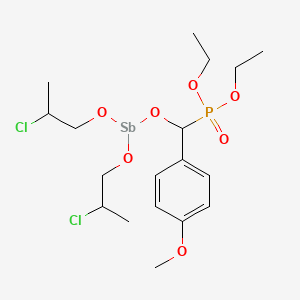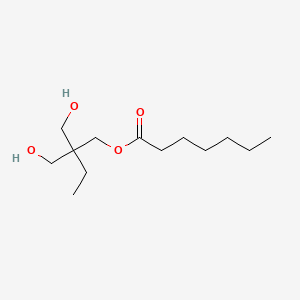![molecular formula C19H20N2O3 B14154861 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one CAS No. 714228-16-7](/img/structure/B14154861.png)
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and antihypertensive properties .
Preparation Methods
The synthesis of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves several steps. One common method includes the condensation of 6-methoxy-2-quinolone with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use as an antimalarial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Exhibits different chemical reactivity due to the presence of the N-oxide group.
6-methoxyquinoline: Shares the methoxy group but lacks the ethoxyanilino substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
CAS No. |
714228-16-7 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-16-6-4-15(5-7-16)20-12-14-10-13-11-17(23-2)8-9-18(13)21-19(14)22/h4-11,20H,3,12H2,1-2H3,(H,21,22) |
InChI Key |
BLIPVHAPKJIOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC3=C(C=CC(=C3)OC)NC2=O |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[8-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-hydroxy-6-methoxy-3-methylnaphthalen-2-yl]ethanone](/img/structure/B14154778.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B14154781.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)

![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)

![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)

![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
